

# Application Note: Standard Operating Procedure for the Synthesis of Acetylsalicylic Acid (Aspirin)

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## Compound of Interest

Compound Name: *dPLOT*

Cat. No.: *B1221578*

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## Introduction

Acetylsalicylic acid, widely known as aspirin, is a cornerstone medication for pain relief, fever reduction, and anti-inflammatory therapy.<sup>[1]</sup> Its synthesis is a classic and fundamental example of an esterification reaction in organic chemistry, specifically the acetylation of salicylic acid.<sup>[1]</sup> <sup>[2]</sup> This process involves treating salicylic acid with acetic anhydride, typically using an acid catalyst like sulfuric or phosphoric acid, to convert the hydroxyl group of salicylic acid into an ester group.<sup>[2]</sup> This application note provides a comprehensive protocol for the synthesis, purification, and characterization of aspirin, intended for researchers, scientists, and professionals in drug development.

## Experimental Protocols

### 1. Materials and Reagents

Reagent/Material	Formula	Molar Mass ( g/mol )
Salicylic Acid	$C_7H_6O_3$	138.12
Acetic Anhydride	$C_4H_6O_3$	102.09
Phosphoric Acid (85%)	$H_3PO_4$	98.00
Ethanol (95%)	$C_2H_5OH$	46.07
Deionized Water	$H_2O$	18.02
Ferric Chloride (1%)	$FeCl_3$	162.20

## 2. Synthesis of Acetylsalicylic Acid (Aspirin)[3]

- Weigh approximately 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask.[4]
- In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated 85% phosphoric acid.[4] Acetic anhydride vapors are irritating, so proper ventilation is crucial.[3]
- Gently swirl the flask to dissolve the salicylic acid.
- Heat the flask in a water bath at 70-80°C for 15 minutes.[5]
- Remove the flask from the water bath and, while it is still warm, cautiously add 1.5 mL of deionized water to decompose any excess acetic anhydride.[5]
- Allow the flask to cool to room temperature. As it cools, aspirin crystals will begin to form.[3] To facilitate complete crystallization, place the flask in an ice bath for 10-15 minutes.[3] If crystals do not form, gently scratching the inside of the flask with a glass stirring rod can induce crystallization.[4]
- Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[6]
- Wash the crystals with two small portions of ice-cold deionized water.[6]
- Allow the crystals to air dry on the filter paper.

### 3. Purification by Recrystallization[3]

- Transfer the crude aspirin to a 50-mL Erlenmeyer flask.
- Add a minimal amount of warm 95% ethanol (approximately 10 mL) to dissolve the crystals.  
[6] Gentle warming on a hot plate may be necessary.[6]
- Once dissolved, slowly add approximately 25 mL of warm water. If the solution becomes cloudy, gently reheat until it is clear.[7]
- Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
- Collect the purified aspirin crystals by vacuum filtration and wash with a small amount of cold deionized water.
- Dry the purified crystals completely before weighing and characterization.

### 4. Characterization of Aspirin

- Melting Point Determination: The melting point of pure aspirin is between 138-140°C.[6][8] A lower and broader melting range can indicate the presence of impurities.[8]
- Ferric Chloride Test for Purity: This test detects the presence of unreacted salicylic acid.[4]
  - Dissolve a few crystals of the synthesized aspirin in 5 mL of water in a test tube.
  - In separate test tubes, prepare a positive control with salicylic acid and a negative control with commercial aspirin.
  - Add 10 drops of 1% ferric chloride solution to each test tube.[4]
  - A purple color indicates the presence of a phenol group, characteristic of salicylic acid.[9] Pure aspirin should not produce this color change.[9]

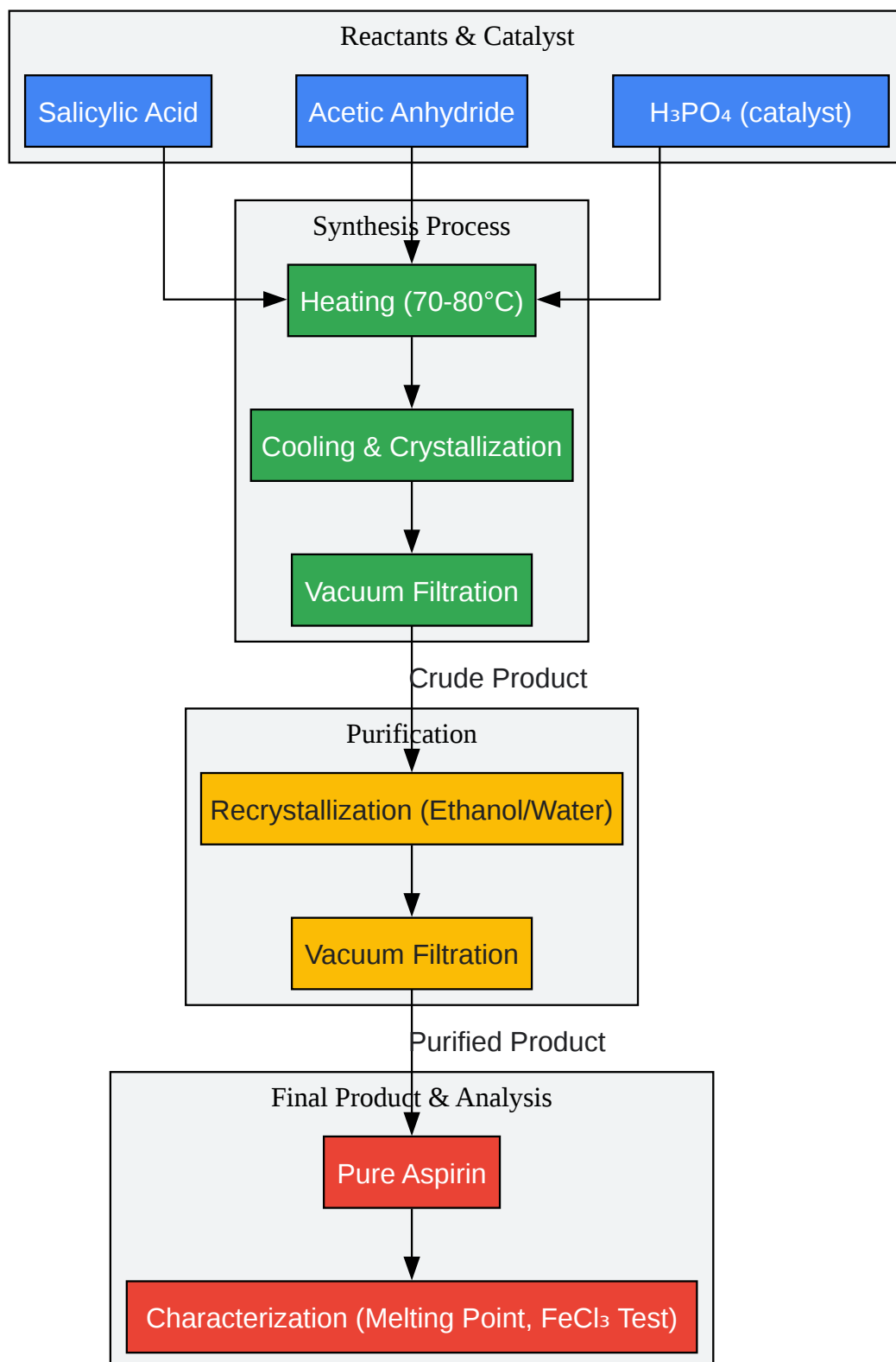
## Data Presentation

Parameter	Salicylic Acid (Starting Material)	Crude Aspirin	Purified Aspirin
Mass (g)	~2.0 g		
Theoretical Yield (g)	Calculated	Calculated	
Actual Yield (g)			
Percent Yield (%)			
Melting Point (°C)	158-161°C[8]	138-140°C (literature value)[6][8]	
Ferric Chloride Test	Purple	No color change	

## Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6]
- Handle acetic anhydride and phosphoric acid in a well-ventilated fume hood as they are corrosive and their vapors are irritating.[3][10]
- The synthesized aspirin is for laboratory use only and should not be ingested.[3]
- Dispose of all chemical waste in designated organic waste containers.[3]

## Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and purification of aspirin.



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Caption: Overall reaction for the synthesis of aspirin.

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Address: 3281 E Guasti Rd  
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